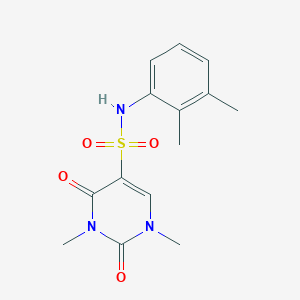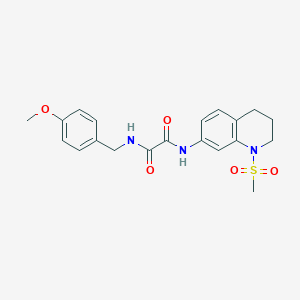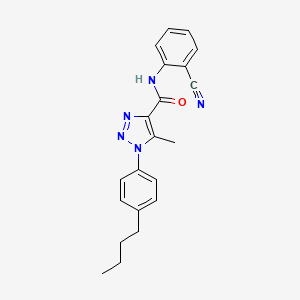![molecular formula C18H17N3O2S B2626448 2-[(4-nitrophenyl)methylsulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile CAS No. 361984-48-7](/img/structure/B2626448.png)
2-[(4-nitrophenyl)methylsulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(4-nitrophenyl)methylsulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is fused with a cycloheptane ring, which is a seven-membered carbon ring. The molecule also contains a nitrophenyl group, a methylsulfanyl group, and a nitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrophenyl, methylsulfanyl, and nitrile groups would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The nitrophenyl, methylsulfanyl, and nitrile groups are all reactive and could participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The chemical compound 2-[(4-nitrophenyl)methylsulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile and its derivatives have been extensively studied for their synthesis and crystal structure determination. These studies provide insights into the chemical and physical properties of the compound, such as molecular configuration, bond lengths, and angles, which are essential for understanding its reactivity and potential applications in various fields of scientific research.
For instance, studies on similar compounds, including 6,7-dihydro-2-methoxy-4-substituted-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitriles, reveal the synthesis methods and crystal structures, emphasizing the configuration of the cyclohepta ring and the attachment of functional groups (Moustafa & Girgis, 2007). Similarly, the crystal structures of cyclohepta[b]pyridine-3-carbonitrile derivatives demonstrate the conformation of the cycloheptane ring and highlight the importance of N—H⋯N hydrogen bonds in forming inversion dimers, which could influence the compound's solubility and stability (Nagalakshmi et al., 2015).
Chemical Reactions and Novel Derivatives Synthesis
Research into the synthesis of novel derivatives of 2-[(4-nitrophenyl)methylsulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has led to the development of various heterocyclic systems with potential for application in medicinal chemistry and materials science. For example, reactions of related compounds with malononitrile in the presence of sodium have afforded 2-alkoxy-4-aryl-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitriles, confirming the proposed structures via independent synthesis and X-ray diffraction (Girgis & Ahmed-Farag, 2003).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. If it has promising properties for a particular application, such as in medicine or materials science, further studies could be conducted to optimize its synthesis, understand its properties better, and explore its potential uses .
Eigenschaften
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c19-11-15-10-14-4-2-1-3-5-17(14)20-18(15)24-12-13-6-8-16(9-7-13)21(22)23/h6-10H,1-5,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCMJJUYBQGICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=C(N=C2CC1)SCC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-nitrophenyl)methyl]sulfanyl}-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2626365.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide](/img/structure/B2626367.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2626370.png)
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2626371.png)

![1,7-dimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2626374.png)


![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide](/img/structure/B2626380.png)


![N-benzyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2626385.png)
![Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate](/img/structure/B2626386.png)